molecular formula C16H18ClN3O3S B2444736 1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034497-08-8

1-((2-((4-Methoxy-2-methylphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2444736
CAS No.: 2034497-08-8
M. Wt: 367.85
InChI Key: GVEBXFHUIAOPNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound was reported with the following NMR data: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a related compound was solved in a space group Pca2 1 and P2 1 .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a related compound had the following NMR data: 1 H NMR (500 MHz, CDCl 3) δ 2.59 (s, 3H, Thiazole−C H 3), 5.57 (s, 2H, Ar−C H 2 −N), 7.09 (t, J= 8.6 Hz, 2H, Ar−H), 7.32 (dd, J= 8.7, 5.2 Hz, 2H, Ar−H), 7.43 (d, J= 8.0 Hz, 2H), 7.59 (s, 1H, Triazole−H), 7.93 (d, J= 8.0 Hz, 2H, Ar−H) .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of compounds containing thiazolidinedione and pyrrolidine-2,4-dione moieties. These compounds have been evaluated for their effects on triglyceride accumulation in vitro and for hypoglycemic and hypolipidemic activities in vivo, indicating their potential in diabetes and lipid metabolism studies (Kim et al., 2004). Another study focused on the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, highlighting novel synthetic routes that could be relevant for the modification or synthesis of related compounds (Al-Zaydi, 2010).

Antimicrobial and Antifungal Activities

Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized, with some showing visible fungicidal activity against various pathogens. This suggests potential applications in developing new antimicrobial and antifungal agents (Guihua et al., 2014).

Chemical Synthesis and Mechanistic Insights

Studies on the acylation of pyrrolidine-2,4-diones and the synthesis of 3-acyltetramic acids provide insights into chemical reactivity and potential applications in designing novel compounds with tailored properties (Jones et al., 1990). Similarly, research on the synthesis and base-catalyzed ring transformation of certain β-lactams and thiazolones contributes to our understanding of chemical transformations that could be applied to modify or create compounds with desired biological activities (Sápi et al., 1997).

Mechanism of Action

Safety and Hazards

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

1-[[2-(4-methoxy-2-methylanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S.ClH/c1-10-7-12(22-2)3-4-13(10)18-16-17-11(9-23-16)8-19-14(20)5-6-15(19)21;/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEBXFHUIAOPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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